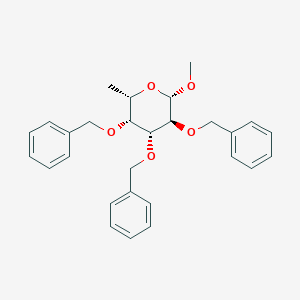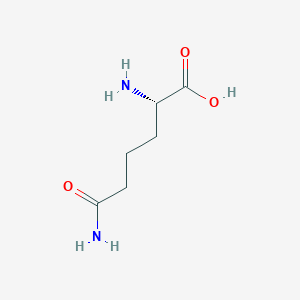
1-メチル-1H-ピラゾール-5-アミン
概要
科学的研究の応用
Chemistry: Researchers use CMPD1 to study p38 MAPK signaling pathways and their impact on cellular processes.
Biology: It aids investigations into cellular stress responses, inflammation, and cell cycle regulation.
Medicine: CMPD1’s potential therapeutic applications include treating inflammatory diseases and cancer.
Industry: While not directly used in industry, its insights contribute to drug development and understanding cellular mechanisms.
作用機序
- CMPD1はp38 MAPK経路 を標的にし、特にMK2リン酸化を阻害します。 この破壊は、下流のシグナル伝達カスケードに影響を与えます。
- 分子標的は、p38 MAPKとMK2を含み、ストレス、炎症、アポトーシスに対する細胞応答に影響を与えます。
類似の化合物との比較
独自性: CMPD1のMK2リン酸化に対する選択性は、他のp38 MAPK阻害剤とは異なります。
類似の化合物: CMPD1は際立っていますが、関連する化合物には、SB203580やBIRB 796などの他のp38 MAPK阻害剤が含まれます。
生化学分析
Biochemical Properties
In organic synthesis transformations, the amino group in 1-methyl-1H-pyrazol-5-amine exhibits significant basicity and nucleophilicity. It can undergo a series of nucleophilic substitution reactions to yield derived pyrazole compounds
Molecular Mechanism
It is known that the amino group in the compound can participate in nucleophilic substitution reactions or addition reactions with carbonyl compounds
準備方法
合成経路: CMPD1の合成経路は広く文書化されていません。 通常、特定の前駆体を含む化学反応によって合成されます。
反応条件: 詳細な反応条件は機密情報ですが、既存の化合物のカップリング反応や修飾を含む可能性があります。
工業生産: CMPD1は主に研究目的で使用されているため、大規模な工業生産方法に関する情報は限られています。
化学反応の分析
反応性: CMPD1は、MBPやATF2などの他の基質のp38 MAPK媒介リン酸化を阻害しません.
主要な生成物: CMPD1の作用の主要な生成物は、細胞シグナル伝達経路において重要な役割を果たすMK2リン酸化の阻害です。
科学研究への応用
化学: 研究者はCMPD1を使用して、p38 MAPKシグナル伝達経路とその細胞プロセスへの影響を研究しています。
生物学: 細胞ストレス応答、炎症、細胞周期調節の調査に役立ちます。
医学: CMPD1の潜在的な治療用途には、炎症性疾患や癌の治療が含まれます。
産業: 直接産業で使用されているわけではありませんが、その洞察は創薬や細胞メカニズムの理解に貢献しています。
類似化合物との比較
Uniqueness: CMPD1’s selectivity for MK2 phosphorylation sets it apart from other p38 MAPK inhibitors.
Similar Compounds: While CMPD1 stands out, related compounds include other p38 MAPK inhibitors like SB203580 and BIRB 796.
特性
IUPAC Name |
2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-4(5)2-3-6-7/h2-3H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESRNIJXVIFVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152334 | |
| Record name | 1-Methyl-5-aminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-21-8 | |
| Record name | 1-Methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-aminopyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1192-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-5-aminopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2H-pyrazol-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What innovative synthetic approach is described for creating 1-methyl-1H-pyrazol-5-amine derivatives?
A1: The research presents an efficient, one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine []. This method utilizes a solvent-free condensation/reduction reaction sequence. Starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, the reaction proceeds through the in situ formation of an N-(5-pyrazolyl)imine intermediate []. This approach stands out due to its simplicity, rapid reaction time, and elimination of the need to isolate the aldimine intermediate [].
Q2: How was the synthesized 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine characterized?
A2: A combination of techniques was employed to fully characterize the structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. These included FTIR-ATR, 1D and 2D NMR experiments, EIMS (Electron Ionization Mass Spectrometry), and elemental analysis []. This comprehensive characterization provides valuable insights into the compound's structure and properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)





![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)
